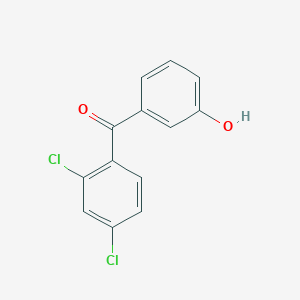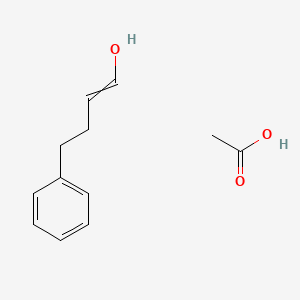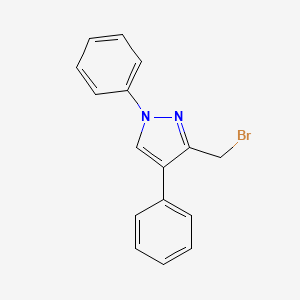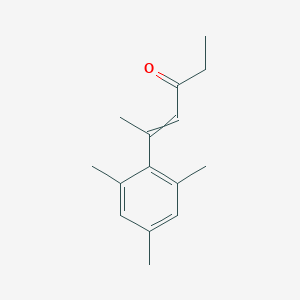
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one is an organic compound characterized by the presence of a hexenone backbone substituted with a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylphenyl)hex-4-en-3-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with an appropriate alkene under specific conditions. One common method is the aldol condensation reaction, where the aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: 5-(2,4,6-Trimethylphenyl)hex-4-enoic acid.
Reduction: 5-(2,4,6-Trimethylphenyl)hexan-3-ol.
Substitution: 5-(2,4,6-Tribromophenyl)hex-4-en-3-one.
Scientific Research Applications
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-(2,4,6-Trimethylphenyl)hex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylphenylboronic acid
- 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
- Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]
Uniqueness
5-(2,4,6-Trimethylphenyl)hex-4-en-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
63382-84-3 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)hex-4-en-3-one |
InChI |
InChI=1S/C15H20O/c1-6-14(16)9-13(5)15-11(3)7-10(2)8-12(15)4/h7-9H,6H2,1-5H3 |
InChI Key |
VUTARKWZFJCGKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=C(C)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


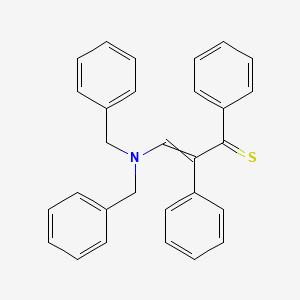

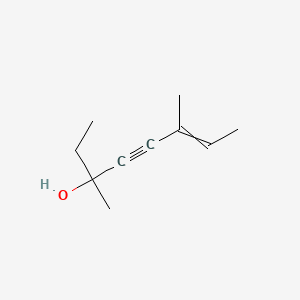
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

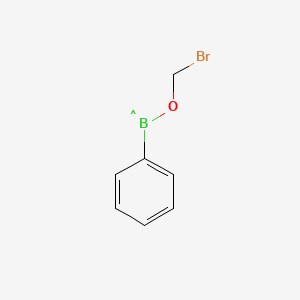
![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)

![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
